molecular formula C9H15NO3 B3060619 Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 57598-88-6

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No. B3060619
Key on ui cas rn: 57598-88-6
M. Wt: 185.22 g/mol
InChI Key: DZIUKONHUZHETE-UHFFFAOYSA-N
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Patent
US04925942

Procedure details

1,180 g of thionyl chloride were sufficiently cooled so that upon portionwise addition of 150 g (0.81 mole) of methyl 3-hydroxy-quinuclidine-3-carboxylate of Example 2, a temperature of 15° C. was not exceeded. Then, the mixture was refluxed for 15 hours and subsequently excess thionyl chloride was distilled off. The residue was admixed at elevated temperature with 350 ml of isopropanol, again heating at reflux. After cooling to room temperature, the suspension was filtered and the residue was washed with 80 ml of isopropanol and dried to obtain 123 g (0.61 mole) of methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate hydrochloride (75% yield) having a melting point of 175° to 177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[C:6]1([C:14]([O:16][CH3:17])=[O:15])[CH:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1>>[ClH:3].[N:8]12[CH2:13][CH2:12][CH:11]([CH2:10][CH2:9]1)[C:6]([C:14]([O:16][CH3:17])=[O:15])=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 g
Type
reactant
Smiles
OC1(CN2CCC1CC2)C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was refluxed for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
subsequently excess thionyl chloride was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
again heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the residue was washed with 80 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N12C=C(C(CC1)CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mol
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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